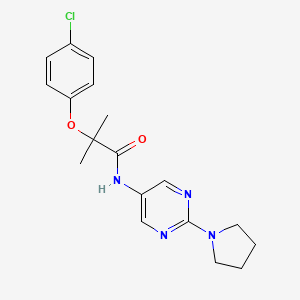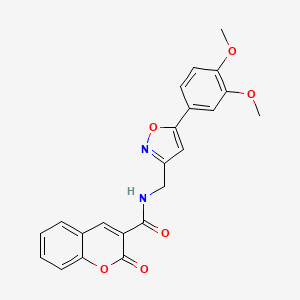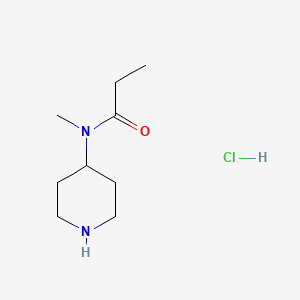amine CAS No. 950239-67-5](/img/structure/B2463582.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine, also known as IAA-94, is a chemical compound that has been widely used in scientific research for its ability to selectively block chloride channels. It was first synthesized in the 1990s and has since been used in various studies to investigate the role of chloride channels in different physiological processes.
Mécanisme D'action
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine works by binding to the intracellular side of chloride channels and blocking the movement of chloride ions across the membrane. This leads to a decrease in the intracellular chloride concentration, which can affect various physiological processes. The exact mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine is not fully understood, but it is thought to involve the disruption of the channel's pore structure.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have various biochemical and physiological effects. It can affect cell volume regulation, apoptosis, neurotransmitter release, insulin secretion, cell migration, and cancer cell proliferation. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine in lab experiments is its ability to selectively block chloride channels. This allows researchers to investigate the specific role of chloride channels in different physiological processes. However, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has some limitations as well. It can affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have some off-target effects, which can lead to unexpected results.
Orientations Futures
There are several future directions for research involving [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine. One area of interest is the development of more selective chloride channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of chloride channels in different disease states, such as cancer and neurological disorders. Finally, the development of new techniques for studying the structure and function of chloride channels could lead to a better understanding of their role in physiology and disease.
Méthodes De Synthèse
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Applications De Recherche Scientifique
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. It has been shown to selectively block the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC), which are involved in cell volume regulation, apoptosis, and neurotransmitter release. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used to study the role of chloride channels in the regulation of insulin secretion, cell migration, and cancer cell proliferation.
Propriétés
IUPAC Name |
3,4-dichloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)8-4-3-7(11)9(12)10(8)17-2/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQKQZBEYLMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)



![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)
![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)
